2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a tert-butoxymethylidene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclopentanone with tert-butyl chloroformate in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the tert-butoxymethylidene group being introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects through the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-cyano-2-methylhydrazinecarboxylate
- tert-Butanesulfinamide
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one is unique due to its specific structural features, which confer distinct reactivity and stability.
Properties
CAS No. |
836628-64-9 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxymethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8-5-6-9(10(8)12)7-13-11(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
CZNJDLOVDHVBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=COC(C)(C)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.